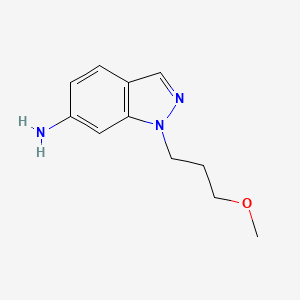

1-(3-methoxypropyl)-1H-indazol-6-amine

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-(3-methoxypropyl)indazol-6-amine |

InChI |

InChI=1S/C11H15N3O/c1-15-6-2-5-14-11-7-10(12)4-3-9(11)8-13-14/h3-4,7-8H,2,5-6,12H2,1H3 |

InChI Key |

FTGUDONQAXAVFJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(3-methoxypropyl)-1H-indazol-6-amine can be contextualized by comparing it to structurally related indazol-6-amine derivatives. Key compounds and their distinctions are outlined below:

Structural and Physicochemical Comparisons

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | logP<sup>a</sup> | Water Solubility (mg/mL)<sup>b</sup> | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 3-Methoxypropyl (1) | C11H15N3O | 205.26 | ~1.5 | ~2.1 (moderate) | Ether linkage, three-carbon chain |

| 1-Ethyl-1H-indazol-6-amine | Ethyl (1) | C8H10N3 | 148.19 | ~2.0 | ~1.3 (low) | Short alkyl chain |

| 1-Propyl-1H-indazol-6-amine | Propyl (1) | C9H12N3 | 162.22 | ~2.3 | ~0.9 (low) | Longer alkyl chain |

| 1-Benzyl-1H-indazol-6-amine | Benzyl (1) | C13H12N3 | 210.26 | ~3.0 | ~0.2 (very low) | Aromatic ring, high lipophilicity |

| 1-(Methoxymethyl)-1H-indazol-6-amine | Methoxymethyl (1) | C9H11N3O | 177.20 | ~0.8 | ~4.5 (high) | Shorter chain, polar methoxy group |

| 1-(Prop-2-en-1-yl)-1H-indazol-6-amine | Allyl (1) | C10H11N3 | 173.22 | ~1.7 | ~1.8 (moderate) | Reactive double bond |

| 3-Methoxy-1H-indazol-6-amine | Methoxy (3) | C8H8N3O | 162.17 | ~1.2 | ~3.0 (moderate) | Substituent at 3-position |

<sup>a</sup> Predicted using ChemAxon software.

<sup>b</sup> Estimated from logP and molecular weight.

Pharmacological and Functional Insights

- Benzyl derivatives, while more lipophilic, may exhibit off-target effects due to nonspecific hydrophobic interactions.

- Metabolic Stability : The ether linkage in the 3-methoxypropyl group is less prone to oxidative metabolism compared to benzyl or allyl groups, which are susceptible to CYP450-mediated degradation .

- Solubility-Bioavailability Trade-off : The methoxymethyl derivative (C9H11N3O) exhibits higher solubility but lower membrane permeability than the 3-methoxypropyl analog, highlighting the importance of chain length in optimizing absorption .

Preparation Methods

Alkylation of 1H-Indazol-6-amine

The most direct method involves alkylation of 1H-indazol-6-amine (CAS 6967-12-0) with 3-methoxypropyl halides or sulfonates.

-

Substrate Activation : Dissolve 1H-indazol-6-amine (10 mmol) in DMF or acetonitrile.

-

Base Selection : Use K₂CO₃ or NaH (2.2 equiv) to deprotonate the indazole N1 position.

-

Alkylation : Add 1-bromo-3-methoxypropane (12 mmol) and heat at 60–80°C for 12–24 h.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

Mechanistic Insight :

Alkylation occurs preferentially at the N1 position due to higher nucleophilicity compared to N2. Steric hindrance from the 6-amino group further directs substitution to N1.

Reductive Amination

An alternative route employs reductive amination of 1H-indazol-6-amine with 3-methoxypropanal.

-

Condensation : Mix 1H-indazol-6-amine (10 mmol) and 3-methoxypropanal (15 mmol) in MeOH.

-

Reduction : Add NaBH₃CN (1.5 equiv) at 0°C and stir for 6 h.

-

Isolation : Concentrate under vacuum and purify via flash chromatography (DCM/MeOH 10:1).

Key Data :

Advantage : Avoids harsh alkylation conditions, suitable for acid-sensitive substrates.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

-

Combine 1H-indazol-6-amine (5 mmol), 3-methoxypropyl bromide (6 mmol), and Cs₂CO₃ (12 mmol) in DMF.

-

Irradiate at 120°C (300 W) for 30 min.

-

Filter and purify via preparative HPLC (ACN/H₂O + 0.1% TFA).

Key Data :

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable rapid purification.

-

Resin Loading : Attach 1H-indazol-6-amine to Wang resin via carbodiimide coupling.

-

Alkylation : Treat with 3-methoxypropyl mesylate (5 equiv) and DIEA in DCM.

-

Cleavage : Release product using TFA/DCM (1:1).

Key Data :

Analytical Characterization

Critical spectroscopic data for structural confirmation:

-

δ 7.92 (s, 1H, H3), 7.45 (d, J = 8.4 Hz, 1H, H7), 6.98 (d, J = 8.4 Hz, 1H, H5)

-

δ 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.55 (t, J = 6.4 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃)

-

m/z Calculated for C₁₁H₁₆N₃O: 206.1293; Found: 206.1296

Challenges and Optimization

Regioselectivity Issues

Competitive N2-alkylation may occur, producing 2-(3-methoxypropyl)-1H-indazol-6-amine. Strategies to suppress this include:

Purification Difficulties

The polar nature of the product necessitates reverse-phase HPLC or silica gel chromatography with MeOH gradients.

Industrial-Scale Considerations

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

- Replace traditional solvents (DCM, DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Employ catalytic Mitsunobu conditions (DIAD, PhP) for ether bond formation, reducing stoichiometric waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.